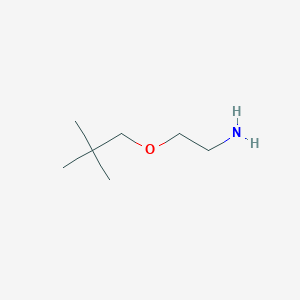
2-(2,2-Dimethylpropoxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylpropoxy)ethan-1-amine is an organic compound with the molecular formula C6H15NO. It is a colorless liquid with a characteristic odor and is known for its solubility in water and organic solvents. This compound is used in various chemical reactions and serves as an intermediate in the synthesis of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylpropoxy)ethan-1-amine typically involves the reaction of 2,2-dimethylpropanol with ethylene oxide, followed by amination. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.
Catalysts: Acidic or basic catalysts are often used to facilitate the reaction.
Solvents: Common solvents include water, ethanol, or other organic solvents.
Industrial Production Methods
In industrial settings, the production of 2-(2,2-dimethylpropoxy)ethan-1-amine is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactors: Continuous flow reactors with precise temperature and pressure control.
Purification: The product is purified using distillation or crystallization techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dimethylpropoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, replacing the amine group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogenated compounds and strong bases are used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones and oxides.
Reduction Products: Primary and secondary amines, alcohols.
Substitution Products: Various substituted amines and ethers.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethylpropoxy)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-(2,2-dimethylpropoxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes, altering metabolic pathways.
Receptor Binding: It can bind to receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2-Dimethoxyethoxy)ethanamine
- 2-(2-Aminoethoxy)ethanol
- 2-(2-Methoxyethoxy)ethanamine
Uniqueness
2-(2,2-Dimethylpropoxy)ethan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C7H17NO |
|---|---|
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpropoxy)ethanamine |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6-9-5-4-8/h4-6,8H2,1-3H3 |
Clave InChI |
ZDJMCHYOZQIPLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


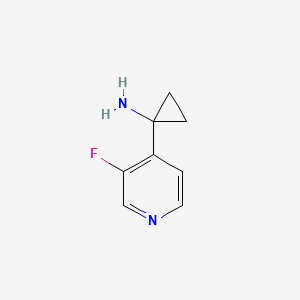

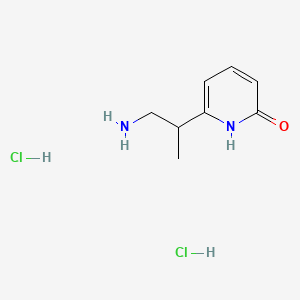
![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)

![Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})aminetrihydrochloride](/img/structure/B13528130.png)
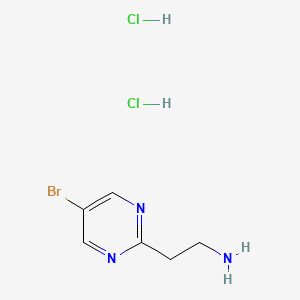

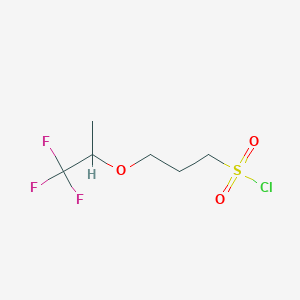

![5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13528147.png)
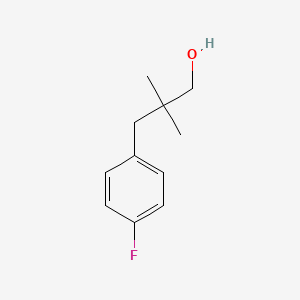
![Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)
![Imidazo[4,3-b][1,3]thiazole-5-thiol](/img/structure/B13528176.png)
